molecular formula C13H10BrFZn B14875186 3-(4-Fluoro-3-methylphenyl)phenylZinc bromide

3-(4-Fluoro-3-methylphenyl)phenylZinc bromide

Cat. No.: B14875186
M. Wt: 330.5 g/mol
InChI Key: MHNFOKPUBQICIJ-UHFFFAOYSA-M
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Description

3-(4-Fluoro-3-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a bromide ion and a phenyl group substituted with a fluorine and a methyl group. The compound is typically used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylphenyl)phenylzinc bromide typically involves the reaction of 3-(4-fluoro-3-methylphenyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows:

3-(4-fluoro-3-methylphenyl)phenyl bromide+Zn3-(4-fluoro-3-methylphenyl)phenylzinc bromide\text{3-(4-fluoro-3-methylphenyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(4-fluoro-3-methylphenyl)phenyl bromide+Zn→3-(4-fluoro-3-methylphenyl)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: THF is often used as the solvent due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)phenylzinc bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 3-(4-fluoro-3-methylphenyl)phenylzinc bromide exerts its effects involves the formation of a transient organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-3-methylphenyl)phenylzinc chloride
  • 3-(4-Fluoro-3-methylphenyl)phenylzinc iodide
  • 3-(4-Fluoro-3-methylphenyl)phenylzinc fluoride

Uniqueness

3-(4-Fluoro-3-methylphenyl)phenylzinc bromide is unique due to its specific substitution pattern and the presence of a bromide ion, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant may offer different reactivity profiles and stability under various reaction conditions.

Properties

Molecular Formula

C13H10BrFZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-methyl-4-phenylbenzene

InChI

InChI=1S/C13H10F.BrH.Zn/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

MHNFOKPUBQICIJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C[C-]=C2)F.[Zn+]Br

Origin of Product

United States

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